N-Isoquinolin-3-ylformamide
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Overview
Description
N-(isoquinolin-3-yl)formamide is a nitrogen-containing heterocyclic compound derived from isoquinoline Isoquinoline and its derivatives are known for their wide range of biological activities and are important in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-3-yl)formamide typically involves the formylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with formic acid or formic acid derivatives under acidic conditions. Another approach involves the use of formamide as a formylating agent in the presence of catalysts such as triphenylphosphine and iodine .
Industrial Production Methods
Industrial production of N-(isoquinolin-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert N-(isoquinolin-3-yl)formamide to its corresponding amine derivatives.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Isoquinoline amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(isoquinolin-3-yl)formamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(isoquinolin-3-yl)formamide involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of N-(isoquinolin-3-yl)formamide, known for its wide range of biological activities.
Isoquinoline N-oxide: An oxidized derivative of isoquinoline with distinct chemical properties.
Isoquinoline amine derivatives: Reduced forms of isoquinoline with potential biological activities.
Uniqueness
N-(isoquinolin-3-yl)formamide is unique due to its formamide functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Properties
CAS No. |
64172-28-7 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-isoquinolin-3-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H,(H,11,12,13) |
InChI Key |
HXUYXWSQRYLPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)NC=O |
Origin of Product |
United States |
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